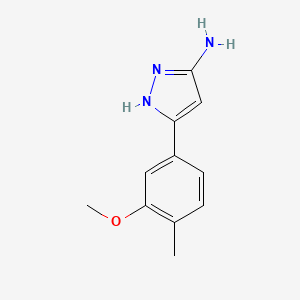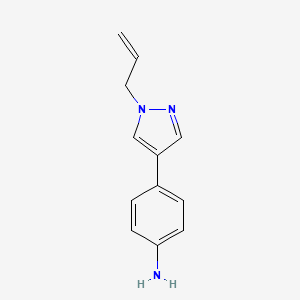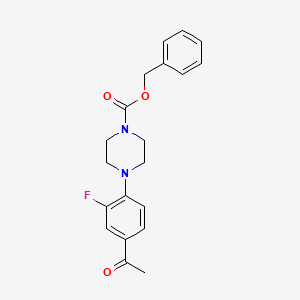
Benzyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a benzyl group, an acetyl group, and a fluorophenyl group attached to a piperazine ring, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using appropriate fluorinated aromatic compounds.
Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride under basic conditions.
Benzylation: The benzyl group is added through benzylation reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Benzyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Benzyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Benzyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the acetyl and benzyl groups can influence the compound’s pharmacokinetic properties .
類似化合物との比較
Similar Compounds
1-(3-chlorophenyl)piperazine: Known for its central nervous system stimulant properties.
1-(3-trifluoromethylphenyl)piperazine: Commonly used in combination with other piperazines for its psychoactive effects.
Uniqueness
Benzyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate is unique due to the presence of the acetyl and fluorophenyl groups, which can enhance its biological activity and specificity compared to other piperazine derivatives .
特性
分子式 |
C20H21FN2O3 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
benzyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H21FN2O3/c1-15(24)17-7-8-19(18(21)13-17)22-9-11-23(12-10-22)20(25)26-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
InChIキー |
AHXDMVSTEMGDKE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


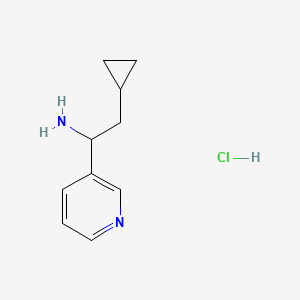

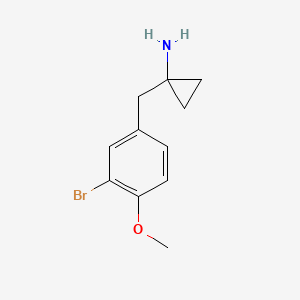
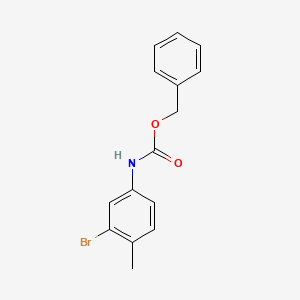
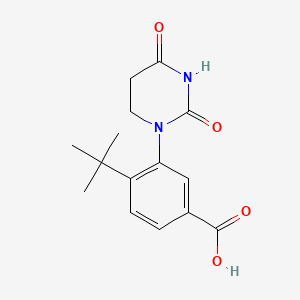
![benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13493077.png)
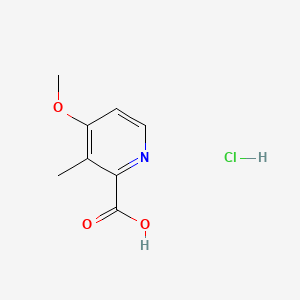


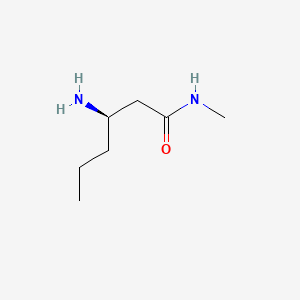
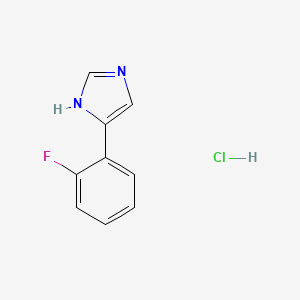
![{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride](/img/structure/B13493111.png)
